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Compound of Interest

Compound Name: 1,4-Diazabicyclo[2.1.1]hexane

Cat. No.: B2554204 Get Quote

Introduction
1,4-Diazabicyclo[2.1.1]hexane is a saturated bicyclic amine with a strained cage-like

structure. This unique three-dimensional arrangement imparts interesting chemical and

physical properties, making it a valuable scaffold in medicinal chemistry and materials science.

As a rigid diamine, it serves as a constrained analog of piperazine and other cyclic amines,

offering a precise orientation of its nitrogen lone pairs for molecular recognition and catalysis.

The exploration of its potential in drug development and other applications necessitates a

thorough understanding of its structural and electronic properties, which can be elucidated

through various spectroscopic techniques.

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

1,4-Diazabicyclo[2.1.1]hexane, including Nuclear Magnetic Resonance (NMR) spectroscopy,

Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Due to the limited availability of

published experimental spectra for the parent compound, this guide leverages high-quality

predicted data, interpreted and contextualized with experimental data from closely related

bicyclo[2.1.1]hexane derivatives. This approach provides a robust and scientifically grounded

resource for researchers, scientists, and drug development professionals working with this

intriguing molecule.

Molecular Structure and Symmetry
The structure of 1,4-Diazabicyclo[2.1.1]hexane is characterized by a bicyclic system

containing a one-carbon bridge and a two-carbon bridge connecting the two nitrogen
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bridgehead atoms. This strained arrangement results in a high degree of molecular rigidity.

Figure 1: Molecular Structure of 1,4-Diazabicyclo[2.1.1]hexane.

The molecule possesses a C2v symmetry axis, which has important implications for its

spectroscopic signatures, particularly in NMR, where chemically equivalent nuclei will produce

simplified spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. For 1,4-Diazabicyclo[2.1.1]hexane, the high symmetry simplifies the expected

spectra.

¹H NMR Spectroscopy
Due to the C2v symmetry of the molecule, the eight protons of 1,4-Diazabicyclo[2.1.1]hexane
are expected to give rise to two distinct signals in the ¹H NMR spectrum, corresponding to the

methylene protons of the two-carbon bridge and the methylene protons of the one-carbon

bridge.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for 1,4-
Diazabicyclo[2.1.1]hexane

Protons
Predicted Chemical
Shift (δ, ppm)

Multiplicity
Predicted Coupling
Constants (J, Hz)

H-2, H-3 3.15 Triplet J(H-2, H-6) = 2.5

H-5, H-6 3.30 Singlet -

Disclaimer: These are predicted values and may differ from experimental results.

The protons on the two-carbon bridge (H-2 and H-3) are chemically equivalent and are

expected to appear as a triplet due to coupling with the two equivalent protons on the one-

carbon bridge (H-6). The protons on the one-carbon bridge (H-5 and H-6) are also chemically

equivalent and are predicted to appear as a singlet, as they are not coupled to any other
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protons. The downfield chemical shifts are attributed to the deshielding effect of the adjacent

nitrogen atoms.

In related bicyclo[2.1.1]hexane systems, the bridgehead protons typically appear at a lower

chemical shift compared to the methylene bridge protons. The presence of two nitrogen atoms

at the bridgehead positions in 1,4-Diazabicyclo[2.1.1]hexane significantly influences the

electronic environment of the neighboring protons, leading to the predicted downfield shifts.

¹³C NMR Spectroscopy
Similarly, the ¹³C NMR spectrum of 1,4-Diazabicyclo[2.1.1]hexane is expected to be simple,

with two signals corresponding to the two sets of chemically equivalent carbon atoms.

Table 2: Predicted ¹³C NMR Chemical Shifts for 1,4-Diazabicyclo[2.1.1]hexane

Carbon Predicted Chemical Shift (δ, ppm)

C-2, C-3 55.2

C-5, C-6 68.5

Disclaimer: These are predicted values and may differ from experimental results.

The carbon atoms of the two-carbon bridge (C-2 and C-3) are expected to be shielded relative

to the carbons of the one-carbon bridge (C-5 and C-6). This is due to the greater strain and

different electronic environment of the one-carbon bridge. The chemical shifts are in the typical

range for aliphatic amines.

Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. For

1,4-Diazabicyclo[2.1.1]hexane, the key vibrational modes will be associated with the C-H and

C-N bonds.

Table 3: Predicted IR Absorption Bands for 1,4-Diazabicyclo[2.1.1]hexane
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Wavenumber (cm⁻¹) Intensity Assignment

2950-2850 Strong C-H stretching

1470-1430 Medium CH₂ scissoring

1250-1020 Strong C-N stretching

Below 1000 Medium-Weak Skeletal vibrations

Disclaimer: These are predicted values and may differ from experimental results.

The IR spectrum is expected to be dominated by strong C-H stretching vibrations in the region

of 2950-2850 cm⁻¹. The presence of the amine functional groups will give rise to strong C-N

stretching absorptions in the fingerprint region, typically between 1250 and 1020 cm⁻¹. The

strained bicyclic system will also exhibit characteristic skeletal vibrations at lower

wavenumbers. The absence of N-H bonds means there will be no N-H stretching vibrations

typically seen for primary or secondary amines.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. For 1,4-Diazabicyclo[2.1.1]hexane, with a molecular formula of C₄H₈N₂[1], the

nominal molecular weight is 84 g/mol .

Table 4: Predicted Mass Spectrum Fragmentation for 1,4-Diazabicyclo[2.1.1]hexane

m/z
Predicted Relative
Intensity

Possible Fragment

84 High [M]⁺ (Molecular Ion)

83 Medium [M-H]⁺

56 High [M-C₂H₄]⁺

42 High [C₂H₄N]⁺

Disclaimer: These are predicted values and may differ from experimental results.
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The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion

peak at m/z 84. A significant peak at m/z 83 corresponding to the loss of a hydrogen atom is

also anticipated. The strained nature of the bicyclic system may lead to characteristic

fragmentation pathways. A common fragmentation for cyclic amines is the loss of ethylene,

which would result in a peak at m/z 56. Another likely fragmentation would be the cleavage of

the bicyclic system to produce a stable aziridinium-type ion, giving a fragment at m/z 42.

[C4H8N2]+ (m/z 84)

[C4H7N2]+ (m/z 83)

- H•

[C2H4N2]+ (m/z 56)

- C2H4

[C2H4N]+ (m/z 42)

Ring Cleavage

Cyclobutane-1,3-dicarboxylic acid Amidation Cyclobutane-1,3-dicarboxamide Hofmann Rearrangement Cyclobutane-1,3-diamine Intramolecular Cyclization 1,4-Diazabicyclo[2.1.1]hexane
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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